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Compound of Interest

Compound Name: HO-PEG3-(CH2)6-Cl

Cat. No.: B3015736 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the

molecule HO-PEG3-(CH2)6-Cl, also known as 1-(6-chlorohexyloxy)-2-(2-(2-

hydroxyethoxy)ethoxy)ethane. Due to the limited availability of public experimental spectra for

this specific molecule, this guide combines theoretical predictions based on its structure with

data from analogous compounds. This information is intended to assist researchers in the

identification, characterization, and quality control of this versatile linker molecule.

Molecular Structure and Properties
Chemical Structure:

Molecular Formula: C₁₂H₂₅ClO₄

Molecular Weight: 268.78 g/mol

CAS Number: 1355955-95-1[1]

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS) data for HO-PEG3-(CH2)6-Cl. These predictions are based on the analysis

of its chemical structure and comparison with spectroscopic data of similar polyethylene glycol

(PEG) and chloroalkane derivatives.
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Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~3.70 - 3.55 m 10H
-O-CH₂-CH₂-O- (PEG

backbone) & -CH₂-OH

~3.45 t 2H -O-CH₂-(CH₂)₄-CH₂Cl

~3.53 t 2H -(CH₂)₅-CH₂-Cl

~2.50 t (broad) 1H -OH

~1.78 p 2H
-O-CH₂-CH₂-(CH₂)₃-

CH₂Cl

~1.58 p 2H
-O-(CH₂)₂-CH₂-

(CH₂)₂-CH₂Cl

~1.45 - 1.35 m 4H
-O-(CH₂)₃-CH₂-CH₂-

CH₂Cl

Note: Spectra are typically recorded in CDCl₃ or D₂O. Chemical shifts are referenced to TMS (0

ppm). Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, p = pentet, m = multiplet.

Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts
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Chemical Shift (ppm) Assignment

~72.5 HO-CH₂-

~71.0 - 70.0 -O-CH₂-CH₂-O- (PEG backbone)

~71.5 -O-CH₂-(CH₂)₅-Cl

~61.5 HO-CH₂-CH₂-O-

~45.0 -CH₂-Cl

~32.5 -CH₂-CH₂-Cl

~29.5 -O-CH₂-CH₂-(CH₂)₄-Cl

~26.5 -O-(CH₂)₂-CH₂-(CH₂)₃-Cl

~25.5 -O-(CH₂)₃-CH₂-(CH₂)₂-Cl

Predicted Mass Spectrometry Data
Table 3: Predicted Mass Spectrometry Peaks

m/z (Mass-to-Charge
Ratio)

Ion Species Notes

268.15 / 270.15 [M]⁺

Molecular ion peak. The M+2

peak with ~1/3 intensity of the

M peak is characteristic of a

monochlorinated compound.

291.14 / 293.14 [M+Na]⁺
Common adduct in

electrospray ionization (ESI).

286.18 / 288.18 [M+NH₄]⁺
Common adduct in ESI or

APCI.

Various [M - H₂O]⁺, [M - C₂H₄O]⁺, etc.

Fragmentation ions

corresponding to the loss of

water or ethylene glycol units.
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Experimental Protocols
While specific experimental protocols for the acquisition of spectroscopic data for HO-PEG3-
(CH2)6-Cl are not publicly available, standard procedures for NMR and MS analysis of organic

molecules would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A detailed protocol for acquiring NMR spectra would involve the following steps:

Sample Preparation: Dissolve approximately 5-10 mg of HO-PEG3-(CH2)6-Cl in a suitable

deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or D₂O) in a standard 5 mm NMR tube.

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Tune and shim the probe for the specific sample.

Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans

to achieve a good signal-to-noise ratio (typically 16-64 scans).

Process the data by applying Fourier transformation, phase correction, and baseline

correction.

Integrate the signals and reference the spectrum to the residual solvent peak or an

internal standard (e.g., TMS).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (typically 1024

or more) is required due to the lower natural abundance of ¹³C.

Process the data similarly to the ¹H spectrum.

Mass Spectrometry (MS)
A general protocol for obtaining a mass spectrum would be:
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Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable

solvent such as methanol or acetonitrile.

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source,

such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

Data Acquisition:

Infuse the sample solution directly into the ion source or inject it via a liquid

chromatography system.

Acquire the mass spectrum in positive ion mode to observe protonated molecules or

adducts with sodium or ammonium ions.

The presence of the characteristic isotopic pattern for chlorine (M and M+2 peaks in an

approximate 3:1 ratio) should be confirmed.

Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of

HO-PEG3-(CH2)6-Cl.
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Figure 1. General workflow for the synthesis and characterization of HO-PEG3-(CH2)6-Cl.
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Caption: Figure 1. General workflow for synthesis and characterization.

Conclusion
This technical guide provides a comprehensive prediction of the NMR and MS spectroscopic

data for HO-PEG3-(CH2)6-Cl. While experimental data for this specific molecule is not readily

available in the public domain, the provided information, based on sound chemical principles

and data from similar structures, serves as a valuable resource for researchers working with
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this compound. The outlined experimental protocols and workflow offer a practical framework

for the synthesis and characterization of this and other related PEGylated molecules. It is

always recommended to acquire experimental data for confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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